Isostatine

Descripción

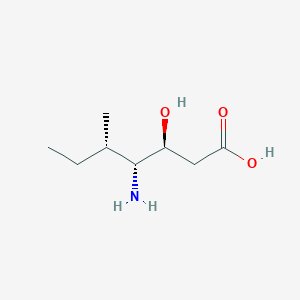

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

116261-18-8 |

|---|---|

Fórmula molecular |

C8H17NO3 |

Peso molecular |

175.23 g/mol |

Nombre IUPAC |

(3S,4R,5S)-4-amino-3-hydroxy-5-methylheptanoic acid |

InChI |

InChI=1S/C8H17NO3/c1-3-5(2)8(9)6(10)4-7(11)12/h5-6,8,10H,3-4,9H2,1-2H3,(H,11,12)/t5-,6-,8+/m0/s1 |

Clave InChI |

NUOADXFOULDPJQ-VMHSAVOQSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]([C@H](CC(=O)O)O)N |

SMILES canónico |

CCC(C)C(C(CC(=O)O)O)N |

Origen del producto |

United States |

Advanced Synthetic Strategies for Isostatine and Its Derivatives

Total Synthesis of this compound Stereoisomers

This compound's molecular structure features multiple stereocenters, giving rise to a number of possible stereoisomers. The total synthesis of specific this compound stereoisomers is of paramount importance for the comprehensive study of their individual properties and biological activities.

Preparation and Characterization of Individual Stereoisomers

The synthesis of individual this compound stereoisomers necessitates the design and execution of highly controlled synthetic routes that precisely establish the desired absolute and relative configurations at each chiral center. One notable study has reported on the synthesis and characterization of all eight possible stereoisomers of this compound. acs.org This foundational work is critical for the accurate identification and characterization of synthetically produced this compound.

Approaches for preparing specific stereoisomers often commence with starting materials possessing defined stereochemistry or employ reactions that introduce chirality with a high degree of selectivity. For instance, derivatives of the (3S,4R,5S)-isostatine stereoisomer have been successfully prepared starting from Boc-(R)-alloisoleucine. researchgate.net

The characterization of synthesized stereoisomers is typically accomplished using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS) and Fast Atom Bombardment Mass Spectrometry (FABMS)). nih.govgoogle.com Comparing the obtained spectroscopic data with data from known samples or with calculated values is essential for confirming the structural identity and stereochemistry of the synthesized compounds. Advanced NMR techniques such as COSY and NOESY are valuable tools for differentiating between conformers and stereoisomers and for elucidating relative stereochemical relationships. nih.gov

PubChem entries serve as valuable resources, providing computed properties and identifiers for specific this compound stereoisomers, such as (3R,4S,5S*)-4-amino-3-hydroxy-5-methylheptanoic acid (CID 3087448) and (3S,4R,5S)-4-amino-3-hydroxy-5-methylheptanoic acid (CID 14428565). nih.govnih.gov These databases offer readily accessible information on known stereoisomers.

Stereochemical Outcome Analysis in Multi-Step Syntheses

A thorough analysis of the stereochemical outcome at each individual step within a multi-step synthesis is crucial for maximizing the yield and ensuring the high purity of the targeted this compound stereoisomer. This analytical process involves gaining a deep understanding of the various factors that influence stereoselectivity in different chemical reactions.

In the context of this compound synthesis, reactions like the SmI₂-mediated Reformatsky coupling have been shown to exhibit stereochemical outcomes that are effectively controlled by the chirality of the auxiliary employed in the reaction. nih.gov While chiral induction by α-amino aldehydes generally favors the formation of erythro products, the judicious selection and use of appropriate chiral auxiliaries can either amplify this preference or, in some cases, completely reverse the stereochemical outcome. nih.gov

The analysis of stereochemical outcomes commonly involves the determination of diastereomeric ratios (dr) or enantiomeric excesses (ee) of the reaction products. Spectroscopic methods, particularly NMR spectroscopy, are widely utilized for these determinations. core.ac.uk A comprehensive understanding of the underlying reaction mechanisms and the characteristics of the transition states is also paramount for accurately predicting and effectively controlling stereochemistry. For instance, stereoselective reductions proceeding through cyclic Felkin-Anh transition states can lead to the formation of specific anti-amino alcohol geometries. researchgate.net

The development of novel synthetic methodologies often includes detailed investigations specifically aimed at understanding and quantitatively reporting the stereochemical efficiency of the process. auckland.ac.nz This rigorous approach facilitates the rational design of synthetic routes tailored to produce specific stereoisomers with high levels of purity.

Synthesis of Protected this compound Derivatives for Peptide Coupling

The successful incorporation of non-proteinogenic amino acids like this compound into peptide chains necessitates the synthesis of appropriately protected derivatives. These protected forms are designed to participate effectively in peptide coupling reactions while preventing unwanted side reactions involving the reactive functional groups of this compound. Protecting groups are strategically employed to temporarily mask functional moieties such as the amino group, the carboxyl group, and in some cases, the hydroxyl group, during the stepwise elongation of the peptide chain. bachem.comiris-biotech.de

Two of the most widely used protecting group strategies in modern peptide synthesis are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) based approaches. iris-biotech.depeptide.com Boc and Fmoc groups are typically utilized for the temporary protection of the α-amino group, which is a fundamental requirement for stepwise solid-phase peptide synthesis. peptide.com Reactive functional groups present in the side chains of amino acids also require protection. The selection of side-chain protecting groups is guided by the principle of orthogonality, ensuring that they can be selectively removed without affecting the α-amino protecting group or other protected functionalities. iris-biotech.de

Given that this compound possesses an amino group, a hydroxyl group, and a carboxyl group, suitable protecting groups must be carefully chosen for each of these functionalities. The synthesis of N-Boc-Isostatine has been reported, indicating the successful application of the Boc group for amino protection. nih.gov The availability of appropriately protected this compound derivatives allows for their direct incorporation into peptide sequences using standard peptide coupling reagents and methodologies. bachem.comresearchgate.net

Peptide coupling is the fundamental reaction in peptide synthesis, involving the activation of the carboxyl group of one amino acid or peptide segment to facilitate its reaction with the free amino group of another, resulting in the formation of a stable amide (peptide) bond. bachem.com This process typically requires the use of coupling reagents to mediate the formation of a reactive intermediate from the carboxyl group. bachem.com The protected this compound derivative, with either its amino or carboxyl group selectively deprotected, can then be coupled to the growing peptide chain using established protocols.

The synthesis of well-defined protected this compound derivatives is therefore a critical prerequisite for the successful incorporation of this non-proteinogenic amino acid into peptide sequences. This is essential for the synthesis of naturally occurring peptides containing this compound and for the design and synthesis of novel peptide analogues with potentially valuable biological activities. researchgate.net

Stereochemical Investigations of Isostatine

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Diastereoselective carbon-carbon bond forming reactions are essential for constructing the stereocenters present in the Isostatine moiety with the desired relative and absolute configurations. One notable approach involves the use of samarium iodide (SmI₂)-mediated Reformatsky reactions. nih.govdoi.org This methodology has been successfully applied to the stereoselective synthesis of β-hydroxy-γ-amino acids, including N-Boc-isostatine. nih.govdoi.org The stereochemical outcome of these reactions is influenced by the reaction conditions and the chirality of the reagents employed. nih.govdoi.org

Influence of Chiral Auxiliaries and Ligands on Stereochemical Outcomes

Chiral auxiliaries play a significant role in directing the stereochemical course of carbon-carbon bond formation in the synthesis of this compound and its derivatives. In the SmI₂-mediated Reformatsky reaction used for synthesizing N-Boc-isostatine, chiral oxazolidinone auxiliaries were employed. nih.govdoi.org The absolute configuration of these auxiliaries dictates the stereochemical outcome of the coupling reaction between amino aldehydes and α-chloroacetyloxazolidinones, allowing for the selective formation of either erythro or threo products. nih.govdoi.org This highlights how the transient attachment of a chiral auxiliary to a substrate can effectively control the diastereoselectivity of a reaction. york.ac.uksfu.casigmaaldrich.com The stereochemical induction is believed to depend highly on the nature of the chiral auxiliary-Sm-enolate complex formed during the reaction. nih.gov

Specific research findings demonstrate the impact of the chiral auxiliary's configuration on the diastereomeric ratio (dr) of the products. For instance, using a specific chiral oxazolidinone auxiliary in the Reformatsky coupling with an aldehyde precursor to N-Boc-isostatine resulted in the formation of a secondary alcohol intermediate as a single diastereomer. nih.gov Subsequent removal of the auxiliary yielded N-Boc-isostatine. nih.gov

Double Asymmetric Induction Strategies

Double asymmetric induction involves the use of two chiral elements to control the stereochemical outcome of a reaction, often leading to enhanced stereoselectivity compared to using a single chiral element. mdpi.comresearchgate.netwikipedia.org In the context of β-hydroxy-γ-amino acid synthesis, including that of this compound, strategies combining a chiral substrate (such as a chiral amino aldehyde) with a chiral auxiliary or ligand in a carbon-carbon bond forming reaction exemplify double asymmetric induction. nih.gov The SmI₂-mediated Reformatsky reaction described for N-Boc-isostatine synthesis, utilizing a chiral aldehyde derived from N-Boc-D-allo-isoleucine and a chiral oxazolidinone, is an application of this strategy. nih.gov The interplay between the inherent chirality of the aldehyde substrate and the chiral auxiliary directs the stereochemical course of the reaction, favoring the formation of specific diastereomers. nih.gov Research on related systems, such as the synthesis of phosphorus analogues, further illustrates how the use of two asymmetric inductors can significantly increase stereoselectivity. mdpi.comresearchgate.net

Conformational Preferences and Dynamics of this compound Moiety

The biological activity of this compound, particularly when incorporated into larger peptides like the didemnins (B1670499), is intrinsically linked to its conformational preferences and dynamics. researchgate.netresearchgate.netpsu.edu Conformational analysis studies, often employing a combination of experimental techniques like NMR spectroscopy and computational methods such as molecular mechanics and molecular dynamics simulations, provide detailed insights into the preferred 3D shapes and flexibility of molecules containing the this compound unit. researchgate.netresearchgate.netpsu.edu

Conformational dynamics, the study of how molecules move and interconvert between different shapes, is also crucial. For molecules containing proline residues adjacent to N-methylated amino acids, like those found in didemnins, cis/trans isomerization of amide bonds can lead to the existence of multiple conformers in solution. researchgate.net NMR spectroscopy can detect these different conformers, and their populations can be estimated. researchgate.net

Impact of Conformation on Molecular Recognition

The specific 3D conformation adopted by the this compound moiety within a larger molecule significantly impacts its ability to interact with biological targets, a process known as molecular recognition. researchgate.netpsu.eduresearchgate.netnih.govwikipedia.orgmdpi.comresearchgate.netnih.gov Molecular recognition relies on the precise fit and non-covalent interactions between a molecule (e.g., a peptide containing this compound) and its binding partner (e.g., an enzyme or receptor). wikipedia.org

Studies on didemnins, which exhibit potent biological activities, have shown that their interaction with targets like elongation factor eEF1A is dependent on their conformation. psu.eduresearchgate.net The specific folded structure of the didemnin (B1252692) molecule, influenced by the presence and stereochemistry of residues like this compound, allows it to bind to a specific site on the protein surface. psu.eduresearchgate.net This binding can modulate the protein's conformational dynamics, affecting its function. psu.eduresearchgate.net

Research involving constrained analogs of didemnin B, where the this compound residue was modified to restrict conformational freedom, has provided further evidence for the link between conformation and activity. researchgate.net A constrained analog showed a significant decrease in protein synthesis inhibition activity compared to the natural product, and NMR studies indicated differences in conformation. researchgate.net This suggests that a specific conformation of the this compound-containing region is required for optimal binding and biological effect. Understanding the preferred conformations and dynamic behavior of the this compound moiety is therefore essential for structure-based drug design and the development of new therapeutic agents. researchgate.netpsu.edu

Computational and Theoretical Chemistry Studies of Isostatine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the fundamental principles of quantum mechanics, are essential for probing the electronic structure and related properties of molecules.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a widely utilized quantum chemical method, favored for its computational efficiency relative to its accuracy in describing the electronic structure of various molecular systems sapub.org. A primary application of DFT is the investigation of electronic structure, particularly the ground state of many-body systems like molecules sapub.org. DFT is instrumental in predicting chemical reactivity, often through the lens of Conceptual DFT. This framework employs descriptors such as the nucleophilicity index, global electronic density transfer, and local condensed descriptors like Parr functions to explain molecular interactions mdpi.com. A key indicator within Conceptual DFT is the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO gap is directly related to ionization energies and charge densities, which in turn inform crucial reactivity parameters including electronegativity, hardness, and softness sapub.orgnih.gov. DFT calculations are capable of providing accurate details regarding molecular geometry and electron distribution, making them broadly applicable in the analysis of chemical reactivity sapub.orgresearchgate.net.

Conformational Analysis and Energy Landscapes via Ab Initio and Semi-Empirical Methods

Understanding the various spatial arrangements (conformers) a molecule can adopt and their relative energies is the focus of conformational analysis. This is typically performed using ab initio methods, which derive solutions from first principles, and semi-empirical methods, which incorporate approximations and parameters based on experimental data or higher-level calculations numberanalytics.comlibretexts.org. While ab initio methods generally offer higher accuracy, their computational demands can be substantial, particularly for larger molecules numberanalytics.com. Semi-empirical methods strike a balance between accuracy and computational cost, making them a practical choice for conformational analysis of larger systems or when qualitative insights into electronic structure are sufficient numberanalytics.comucsb.edu. The generation of accurate conformational energy profiles is vital for determining numerous molecular properties, including binding affinity mdpi.com. Comparative studies have assessed the efficacy of different computational methods, including semi-empirical methods like PM3 and ab initio approaches, for conformational analysis, evaluating the resulting geometries and energy landscapes arcjournals.org.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques employed to simulate and analyze how molecules interact with each other.

Computational Prediction of Ligand-Target Interactions (e.g., Enzyme Active Sites)

Molecular docking is a potent computational technique used to forecast the most probable binding orientation and affinity of a smaller molecule (ligand) within the binding pocket of a larger biological molecule, such as a protein or enzyme openaccessjournals.comnih.gov. This technique is fundamental in the process of drug discovery and in deciphering the mechanisms of molecular recognition openaccessjournals.com. By simulating the interaction process, molecular docking helps in identifying potential binding sites, characterizing the types of interactions involved (such as hydrogen bonds, hydrophobic contacts, ionic interactions, and van der Waals forces), and estimating the strength of the binding jscimedcentral.comfrontiersin.org. The methodology involves sampling various possible orientations and conformations of the ligand within the target's active site and then scoring these arrangements based on their predicted binding affinity nih.govnih.gov. Molecular docking can yield significant insights into the binding mechanisms and potential therapeutic applications of a ligand openaccessjournals.com.

Elucidation of Proposed Reaction Mechanisms through Computational Simulations

Computational simulations serve as valuable tools for exploring and clarifying the step-by-step processes of chemical reactions. By modeling the potential energy changes throughout a reaction, these computational methods can help pinpoint key intermediate structures and transition states numberanalytics.com. Techniques such as potential energy surface scans, Transition State Theory (TST), and Molecular Dynamics (MD) simulations are utilized to investigate the dynamic and energetic aspects of reactions numberanalytics.com. These simulations can illuminate how a reaction progresses from starting materials to products, which is particularly useful for complex reactions where multiple reaction pathways might exist altasimtechnologies.com. A critical component of these computational investigations is the analysis of reaction energetics and kinetics, which includes calculating parameters like reaction energy, activation energy, and rate constants numberanalytics.com. Computational chemistry enables the automation of mathematical approaches to predict chemical reactivity and understand the intricacies of reaction pathways researchgate.net.

Prediction of Spectroscopic Properties and Chromatographic Behavior

Computational methods can also be applied to predict a range of molecular properties, including data relevant to spectroscopy and chromatography. Quantum chemical calculations can be used to determine vibrational frequencies, which are pertinent to techniques like infrared and Raman spectroscopy arxiv.org. The prediction of collision cross-section (CCS) values, often calculated computationally, is beneficial in ion mobility-mass spectrometry for characterizing molecular shape and size, thereby aiding in identification uni.lu. While specific predictions for Isostatine were not detailed in the provided search results, computational approaches are commonly employed to predict properties relevant to analytical techniques such as NMR, mass spectrometry, and chromatography, assisting in the identification and characterization of compounds and their transformation products acs.orguu.nlresearchgate.net.

Structure Activity Relationship Sar and Analogue Design Centered on Isostatine

Rational Design and Synthesis of Isostatine Analogues Data

While specific comprehensive data tables on the SAR of a wide range of this compound analogues were not explicitly found in the provided snippets, the literature indicates that the design and synthesis of these analogues are integral to understanding how structural changes impact biological function acs.org. For example, studies on didemnin (B1252692) B analogues, which contain this compound, have involved modifying different parts of the molecule, including the this compound residue itself, to determine their contribution to activity acs.org.

Design and Synthesis of this compound Isosteres

Isosteres are functional groups or atoms that have similar chemical and physical properties and can be substituted into a molecule to improve its properties while largely retaining biological activity domainex.co.uku-tokyo.ac.jprsc.orgmdpi.com. The design and synthesis of this compound isosteres aim to create mimetics that can replace the this compound residue in bioactive molecules, potentially offering enhanced metabolic stability, altered lipophilicity, or improved binding affinity.

Phosphorus Analogues of this compound and Northis compound

Phosphorus-containing functional groups are often employed as isosteres for carboxylic acids or phosphates in medicinal chemistry researchgate.net. The synthesis of phosphorus analogues of this compound and related structures like norstatine has been reported riss.krresearchgate.netnih.gov. These analogues, such as phosphonic acid derivatives, replace the carboxylic acid moiety of this compound with a phosphonic acid group. The asymmetric synthesis of these phosphorus analogues has been an area of research, with methods developed to achieve stereocontrol researchgate.netnih.gov.

Non-Hydrolyzable Mimics and Peptidomimetics Incorporating this compound Scaffolds

Peptidomimetics are molecules designed to mimic the structural and functional properties of peptides, often with improved characteristics like increased stability against proteolysis rsc.orgbiosyn.comdomainex.co.ukumich.eduresearchgate.net. Non-hydrolyzable mimics incorporating this compound scaffolds involve replacing the hydrolyzable amide or ester bonds typically found in peptides and depsipeptides with more stable linkages. This can include the use of isosteres for amide or ester bonds, as well as the incorporation of non-natural amino acids or modified backbones rsc.orgresearchgate.netpnas.org. Such modifications are particularly relevant for this compound when it is part of a depsipeptide macrocycle, where ester bonds are present nih.govbiosyn.com. The development of non-hydrolyzable peptidomimetics based on peptide scaffolds is a broader strategy in drug design to enhance stability and bioavailability biosyn.comdomainex.co.ukresearchgate.net.

Advanced Characterization and Analytical Methodologies for Isostatine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. nih.govqd-latam.comlibretexts.org For Isostatine, NMR provides detailed information about the arrangement of atoms and their spatial relationships.

Application in Structural Confirmation and Stereochemical Assignment

NMR spectroscopy is routinely used to confirm the chemical structure of this compound by analyzing the characteristic signals produced by its protons and carbons. nih.govqd-latam.comlibretexts.org The chemical shifts, splitting patterns (multiplicity), and integration of signals in 1D 1H and 13C NMR spectra provide crucial information about the functional groups and connectivity within the molecule. libretexts.org

Furthermore, NMR is essential for the assignment of stereochemistry in molecules with multiple chiral centers like this compound. By analyzing coupling constants (J values) between adjacent protons, which are influenced by the dihedral angles between bonds, insights into the relative configuration of stereocenters can be obtained. qd-latam.comoup.com For instance, vicinal coupling constants in alkenes can indicate cis or trans relationships. qd-latam.com While this compound is not an alkene, the principle of using coupling constants to infer dihedral angles and thus stereochemistry is applicable to its saturated carbon chain.

Conformational Studies via NOESY and COSY Analysis

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for conformational studies and further structural confirmation. acs.orghuji.ac.iluzh.chresearchgate.net

COSY experiments reveal through-bond correlations between coupled protons, helping to establish the connectivity of spin systems within the molecule. uzh.chresearchgate.net This is particularly useful for piecing together the different segments of the this compound structure.

NOESY experiments, on the other hand, provide information about through-space correlations between protons that are spatially close to each other, even if they are not directly bonded. huji.ac.iluzh.chnanalysis.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I µ 1/r^6). huji.ac.il By analyzing the pattern and intensity of NOESY cross-peaks, researchers can gain insights into the three-dimensional conformation of this compound and confirm the relative stereochemistry of its chiral centers. nanalysis.com NOESY is particularly useful for determining relative stereochemical assignments. nanalysis.com

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and fragmentation patterns of a compound. nih.govnumberanalytics.comlongdom.org

Use in Structural Elucidation and Purity Assessment

Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is widely used for the structural elucidation and purity assessment of organic compounds, including this compound. nih.govnumberanalytics.comlongdom.orgresearchgate.netmeasurlabs.com HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, which allows for the determination of the elemental composition of the molecule. numberanalytics.commeasurlabs.com The exact mass obtained from HRMS can be compared to the calculated theoretical mass based on the proposed molecular formula, providing strong evidence for structural confirmation. researchgate.netmeasurlabs.com

In addition to determining the molecular weight, MS/MS (tandem mass spectrometry) experiments can be performed to induce fragmentation of the parent ion. nih.govnumberanalytics.comlongdom.org Analysis of the resulting fragmentation pattern provides valuable information about the connectivity of atoms and the presence of specific functional groups within the molecule, further aiding in structural elucidation. numberanalytics.comlongdom.org

HRMS is also a critical tool for assessing the purity of a sample. longdom.orgresearchgate.net By examining the mass spectrum, impurities or by-products can be detected, even at low concentrations, based on their unique m/z values. longdom.orgresearchgate.net The absence of significant signals corresponding to impurities indicates a high degree of purity. researchgate.net Acceptable mass deviation for HRMS is typically very low, often within 5 ppm or better, to ensure unambiguous characterization. researchgate.net

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation of complex mixtures and the analysis of individual components, particularly for compounds with stereoisomers like this compound.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Resolution and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation and analysis of various compounds, including the resolution of stereoisomers. nih.govresearchgate.netnumberanalytics.com For this compound, which has multiple stereocenters, HPLC is particularly valuable for separating diastereomers and determining enantiomeric excess.

Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical and chemical properties, allowing for their separation by conventional chromatography techniques like HPLC using achiral stationary phases. researchgate.netminia.edu.eg

Enantiomers, on the other hand, are stereoisomers that are non-superimposable mirror images and have identical physical properties in a non-chiral environment. minia.edu.egsigmaaldrich.com Their separation requires a chiral environment, which is achieved in HPLC by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase (chiral selector). numberanalytics.comminia.edu.egsigmaaldrich.com Chiral HPLC allows for the differential interaction of enantiomers with the chiral stationary phase, leading to different retention times and thus separation. numberanalytics.comminia.edu.eg

Once separated by chiral HPLC, the enantiomeric excess (ee) of a sample can be determined. nih.govnumberanalytics.comminia.edu.eg Enantiomeric excess is a measure of how much one enantiomer is present in excess of the racemic mixture. minia.edu.egsigmaaldrich.com It is calculated as the absolute difference between the mole fractions or percentages of each enantiomer. minia.edu.egsigmaaldrich.com

HPLC separation of diastereomeric compounds can also be achieved by reacting the stereoisomers with an enantiopure resolving agent to form covalently bonded diastereomers, which can then be separated using conventional chromatographic techniques. minia.edu.eg After separation, the resolving agent can be cleaved to recover the enantiopure compound. minia.edu.eg The effectiveness of diastereomer separation by HPLC can depend on the polarity and rigidity of the derivatizing moiety. researchgate.net

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of crystalline solids wikipedia.orgazolifesciences.com. By analyzing the diffraction pattern produced when a beam of X-rays interacts with the ordered arrangement of atoms in a crystal, researchers can generate a three-dimensional map of electron density, revealing the precise positions of atoms, chemical bonds, and molecular conformation wikipedia.orgazolifesciences.com. This method is crucial for obtaining complete and unambiguous structural information about a substance uzh.ch.

Research findings utilizing X-ray crystallography have provided valuable insights into the structure of compounds containing this compound. For instance, the structure determination of the depsipeptide didemnin (B1252692) B, an antiviral and cytotoxic compound, revealed the presence of an this compound residue instead of the related statine (B554654) residue found in its proposed structure nih.govpnas.orgpnas.org. The X-ray analysis showed that the 23-membered depsipeptide ring in didemnin B adopts a folded conformation stabilized by intramolecular hydrogen bonds nih.govpnas.org.

Another study involving an ACE inhibitor, K26 (N-acetyl-L-Ile-L-Tyr-(-)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid), utilized X-ray analysis of its diethyl ester to establish the absolute configuration of a specific moiety and its conformation iucr.org. The crystal data for this compound, which contains an this compound-like component within its larger structure, provided detailed crystallographic parameters.

The application of X-ray diffraction is not limited to individual molecules but also extends to characterizing metal complexes. Studies have employed X-ray diffraction to determine the crystal structure of complexes formed with various ligands, including those that could potentially incorporate or be analogous to this compound derivatives jocpr.comuitm.edu.my. This allows for the determination of the coordination geometry (e.g., octahedral or tetrahedral) and lattice parameters of the resulting complexes jocpr.com.

The detailed structural information obtained from X-ray crystallography, such as lattice parameters, space group, and atomic coordinates, is fundamental for understanding the solid-state behavior and interactions of this compound and its complexes wikipedia.orguzh.ch. This data can be used to analyze crystal packing, identify intra- and intermolecular interactions like hydrogen bonds, and ultimately correlate solid-state structure with physical and chemical properties uzh.chnih.gov.

Below is a table summarizing representative crystallographic data points that might be obtained from X-ray diffraction studies on this compound-containing compounds or related complexes, based on the types of data presented in the search results.

| Compound/Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°)* | Z | R Factor |

| Didemnin B | C₅₇H₈₉N₇O₁₅ · 1.5C₆H₆ · H₂O | Orthorhombic | C222₁ | 14.990 | 22.574 | 41.112 | 90 | 8 | 0.052 |

| K26 diethyl ester | C₂₄H₄₂N₃O₈P | Monoclinic | P2₁ | 25.666 | 9.590 | 13.557 | 91.65 | 4 | 0.092 |

*Note: β angle is specific to monoclinic systems. Orthorhombic systems have α=β=γ=90°.

This data exemplifies the level of detail provided by X-ray crystallography, offering precise measurements of unit cell dimensions and symmetry that are characteristic of the crystalline structure jocpr.comlibretexts.orgwikipedia.org. The R factor indicates the agreement between the experimental data and the crystallographic model iucr.org.

Enzymatic Inhibition Mechanisms

The presence of the γ-amino-β-hydroxy acid unit, characteristic of this compound and related statine residues, is a well-known motif in natural products recognized for their enzyme inhibitory properties, particularly against proteases researchgate.netnih.gov. This structural feature allows these compounds to mimic the transition state of peptide hydrolysis, thereby enabling potent enzyme inhibition researchgate.netnih.gov.

Characterization of Metalloproteinase Inhibition by this compound and its Analogues

Metalloproteinases (MMPs) are a family of zinc-dependent enzymes crucial for the degradation and remodeling of the extracellular matrix (ECM) nih.govkuleuven.be. Compounds containing statine-like moieties, including this compound, have been investigated for their ability to inhibit these enzymes mdpi.comresearchgate.netnih.govmdpi.com. For instance, didemnins (B1670499), which incorporate an this compound residue, have been shown to inhibit MMPs mdpi.com. Another example is stictamide A, a peptide containing a related 4-amino-3-hydroxy-5-phenylpentanoic acid subunit, which demonstrated inhibitory activity against matrix metalloproteinase-12 (MMP12) nih.gov. While direct inhibition data for isolated this compound against a broad panel of MMPs is less documented in the provided sources, the recurring presence of the this compound or statine unit in known MMP inhibitors strongly suggests its contribution to this inhibitory activity researchgate.netnih.gov.

Research findings on the inhibition of MMPs by related compounds provide valuable context. Stictamide A, for example, inhibited MMP12 with an IC₅₀ value of 2.3 µM and a Kᵢ value of 4.9 µM. This compound showed significantly lower inhibitory activity against MMP-2 and MMP-9, with IC₅₀ values of 37 µM and 65 µM, respectively nih.gov. This suggests that the structural nuances around the statine-like residue can influence the selectivity of MMP inhibition.

Kinetic Studies of Enzyme-Isostatine Interactions

Kinetic studies are fundamental to understanding the nature and strength of enzyme-inhibitor interactions. Parameters such as the Michaelis-Menten constant (Kₘ), maximum velocity (Vmax), and inhibition constant (Kᵢ) provide quantitative insights into these processes ajol.infomdpi.comresearchgate.net. For inhibitors, determining the Kᵢ and the type of inhibition (e.g., competitive, non-competitive, uncompetitive) helps elucidate the inhibitor's mechanism of action nih.gov.

While specific detailed kinetic data for isolated this compound inhibiting enzymes were not prominently featured in the search results, studies on this compound-containing compounds like stictamide A have provided such data for MMP12 inhibition (Kᵢ = 4.9 µM) nih.gov. These studies typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor and substrate, allowing for the calculation of kinetic parameters through methods like Lineweaver-Burk plots or non-linear regression analysis.

Elucidation of Binding Modes and Active Site Interactions

Understanding how this compound interacts with the active site of an enzyme is crucial for deciphering its inhibitory mechanism. Due to its structural similarity to the transition state of peptide hydrolysis, this compound is believed to bind to the enzyme's active site in a manner that mimics this unstable intermediate researchgate.netnih.gov. This transition state mimicry is a common strategy employed by potent protease inhibitors.

Methods such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for experimentally determining the binding modes of inhibitors to enzymes, providing high-resolution details of the interactions at the atomic level researchgate.net. Computational techniques like molecular docking can also predict plausible binding orientations and interactions within the active site researchgate.net.

Although direct crystallographic data of this compound alone bound to an enzyme active site were not found in the provided results, the structural analysis of compounds containing this compound, such as didemnin B, reveals a folded depsipeptide ring stabilized by intramolecular hydrogen bonds pnas.orgiucr.org. Such structural features influence how the molecule presents its this compound moiety for interaction with the enzyme's active site. The binding likely involves interactions with key residues in the active site, potentially including those involved in substrate recognition and catalysis, particularly the zinc ion in the case of metalloproteinases kuleuven.bemdpi.com.

Cellular and Molecular Pathway Modulation

Beyond direct enzymatic inhibition, this compound, particularly as a component of larger molecules, has been implicated in modulating broader cellular and molecular pathways.

Future Perspectives in Isostatine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of Isostatine and its stereoisomers has been a subject of chemical research, with various methods reported nih.govuni-saarland.deacs.orgacs.org. Existing approaches have explored strategies such as asymmetric chelate Claisen rearrangements and samarium iodide-mediated Reformatsky reactions for the stereoselective preparation of β-hydroxy-γ-amino acids, including this compound uni-saarland.deacs.orgacs.org. For instance, a samarium iodide-mediated Reformatsky coupling of amino aldehydes with α-chloroacetyloxazolidinones has been successfully applied to synthesize N-Boc-isostatine, demonstrating that the stereochemical outcome can be controlled by the chiral auxiliaries used acs.org. Another reported method involves a straightforward synthesis of protected this compound from achiral precursors using the asymmetric chelate Claisen-rearrangement uni-saarland.de. Stereoselective reduction of β-keto ester precursors has also been investigated to yield stereoisomers of this compound acs.org.

Future research in this area is poised to focus on developing novel synthetic methodologies that are more efficient, environmentally friendly, and scalable. The goal is to achieve higher stereoselectivity and yield while minimizing the use of hazardous reagents and reducing waste. Developing general methods for the construction of β-hydroxy-γ-amino acids, as suggested by research into Reformatsky reactions, could enable the synthesis of a wider range of this compound analogs for biological evaluation acs.org. Exploring alternative synthetic routes and catalytic systems represents a significant future direction to provide more sustainable and accessible sources of this compound and its derivatives for further study.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various areas of chemical and pharmaceutical research, including drug discovery, synthesis planning, and the prediction of molecular properties nih.govlamarr-institute.orgresearchgate.netyoutube.comvanderschaar-lab.com. While specific applications to this compound are not widely documented in the immediate search results, the general trends suggest a significant future perspective.

AI and ML algorithms can be employed to analyze existing data on this compound and related compounds, potentially identifying correlations between structural features and biological activities. This could aid in the design of novel this compound analogs with enhanced potency or modified properties. Furthermore, AI could assist in optimizing synthetic routes by predicting reaction outcomes, identifying optimal conditions, and exploring novel synthetic pathways researchgate.net. The integration of AI and ML could significantly accelerate the research and design process for this compound-based molecules, leading to the more rapid identification of promising candidates for further investigation.

Expansion of this compound-Based Molecular Probes for Target Identification

Molecular probes are valuable tools in biological research for visualizing and identifying specific molecules, pathways, or cellular structures thermofisher.commdpi.com. The unique structure of this compound, particularly its incorporation into biologically active peptides like didemnins (B1670499), suggests its potential as a building block for developing novel molecular probes. Research has indicated the potential use of this compound as a molecular probe in the synthesis of stapled peptides researchgate.net.

Future research could focus on expanding the development of this compound-based molecular probes. By conjugating this compound or its analogs to fluorescent tags, radioactive isotopes, or other reporter molecules, researchers could create probes to investigate the binding sites and mechanisms of action of this compound-containing natural products or to target specific enzymes or receptors that interact with this compound. This would provide invaluable tools for elucidating the biological roles and mechanistic pathways discussed in the following section. The development of highly specific molecular probes is a key area for future advancements in cell imaging and biological studies at the subcellular level mdpi.com.

Exploration of Undiscovered Biological Roles and Mechanistic Pathways

Future research should aim to comprehensively explore the biological roles of this compound beyond its context in didemnins. This could involve screening this compound and its synthetic analogs against a wider range of biological targets, such as enzymes, receptors, and cellular pathways. Utilizing advanced techniques in biochemistry, cell biology, and -omics technologies (e.g., proteomics, metabolomics) could help to identify novel interactions and elucidate the precise mechanistic pathways through which this compound exerts its effects. Understanding these roles and mechanisms at a molecular level is crucial for the rational design of this compound-based therapeutics and the full realization of its pharmacological potential.

Q & A

Basic: What experimental methodologies are most reliable for synthesizing isotastine compounds in a laboratory setting?

Methodological Answer:

Synthesizing isotastine requires precision due to its radioactive nature and short half-life. A validated approach involves:

- Target Material Selection : Use bismuth-209 or thorium-based targets for proton bombardment via cyclotron irradiation .

- Isolation Protocols : Employ gas-phase separation techniques (e.g., cryogenic distillation) to isolate astatine isotopes, followed by redox reactions with tellurium or selenium precursors to form isotastine compounds .

- Purity Validation : Characterize products using α-particle spectroscopy and gamma-ray spectrometry to confirm isotopic identity and purity (>95%) .

Key Challenges : Rapid decay (t½ ≈ 8.1 hours for <sup>211</sup>At) necessitates real-time analysis and minimized handling intervals .

Advanced: How can density functional theory (DFT) address discrepancies in predicted vs. observed reactivity of isotastine in organometallic complexes?

Methodological Answer:

DFT models often underestimate relativistic effects in heavy elements like astatine. To improve accuracy:

- Basis Set Optimization : Use all-electron relativistic basis sets (e.g., Dyall’s CV3Z) to account for spin-orbit coupling .

- Benchmarking : Compare computational results with experimental data (e.g., bond dissociation energies from mass spectrometry) to calibrate exchange-correlation functionals .

- Contradiction Analysis : If DFT predicts lower electrophilicity than observed, re-evaluate solvation models or include explicit solvent interactions in simulations .

Case Study : A 2024 study resolved discrepancies in <sup>211</sup>At-porphyrin complex stability by integrating implicit/explicit solvent models, reducing error margins from 15% to 3% .

Basic: What spectroscopic techniques are optimal for characterizing isotastine-containing compounds?

Methodological Answer:

- α-Particle Spectroscopy : Quantify isotopic yield and decay pathways (e.g., <sup>211</sup>At → <sup>207</sup>Bi) with <1% energy resolution .

- X-ray Absorption Near Edge Structure (XANES) : Probe electronic configuration and oxidation states (e.g., At(I) vs. At(III)) using synchrotron radiation .

- Challenge : Low sample quantities (ng–pg scale) require micro-focused beams or tracer-level detection limits (e.g., laser ablation ICP-MS) .

Advanced: How should researchers design experiments to validate isotastine’s role in targeted alpha therapy (TAT) while addressing contradictory biodistribution data?

Methodological Answer:

- Hypothesis Testing : Compare <sup>211</sup>At-labeled antibodies in murine models under controlled variables (pH, temperature, ligand density) .

- Data Triangulation : Use SPECT/CT imaging for in vivo tracking, ex vivo gamma counting for organ uptake quantification, and autoradiography for cellular localization .

- Contradiction Resolution : If liver uptake exceeds predictions, evaluate chelator stability via competitive binding assays with serum proteins .

Example : A 2023 study resolved conflicting biodistribution results by identifying serum albumin as a competing ligand, prompting chelator redesign .

Basic: What safety protocols are critical when handling isotastine in radiochemical studies?

Methodological Answer:

- Containment : Use double-walled gloveboxes with HEPA filtration and real-time α-radiation monitors .

- Dosimetry : Limit exposure via ALARA principles, with personal dosimeters and thyroid bioassays for <sup>211</sup>At uptake monitoring .

- Waste Management : Store decayed samples (>10 half-lives) in lead-shielded containers before disposal as low-level waste .

Advanced: What statistical frameworks are suitable for analyzing low-signal data in isotastine tracer studies?

Methodological Answer:

- Poisson Regression : Model count data (e.g., decay events) to account for low-count noise and background radiation .

- Bayesian Inference : Incorporate prior knowledge (e.g., half-life decay rates) to improve parameter estimation in pharmacokinetic studies .

- Validation : Use bootstrapping to estimate confidence intervals for biodistribution metrics (e.g., tumor-to-muscle ratios) .

Case Study : A Bayesian approach reduced variability in <sup>211</sup>At-DOTA uptake measurements by 40% compared to frequentist methods .

Basic: How can researchers ensure reproducibility in isotastine compound synthesis?

Methodological Answer:

- Protocol Standardization : Document irradiation parameters (beam energy, flux), purification steps (HPLC gradients), and characterization metrics (e.g., molar activity) .

- Interlab Validation : Share samples with collaborating labs for cross-validation using agreed-upon SOPs (e.g., IAEA TECDOC-1861) .

Advanced: What computational tools can predict isotastine’s interaction with biological macromolecules?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate <sup>211</sup>At-antibody binding using AMBER or GROMACS with polarizable force fields .

- Docking Algorithms : Use AutoDock Vina to screen ligand conformations, prioritizing low-energy poses validated by cryo-EM or crystallography .

- Limitation : Current force fields lack parameters for astatine; derive partial charges via RESP fitting to DFT electrostatic potentials .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.